molecular formula C14H12N6O3 B2785196 4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide CAS No. 1327502-65-7

4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide

Cat. No.: B2785196
CAS No.: 1327502-65-7
M. Wt: 312.289
InChI Key: SAOQVYUIQXMNBP-UHFFFAOYSA-N
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Description

4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide is a synthetic compound known for its significant biological activities. It falls under the class of triazolopyrimidines and is noteworthy for its potential applications in various fields, such as chemistry, biology, medicine, and industrial processes. This compound is characterized by a complex molecular structure that offers unique chemical properties and potential research benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide typically involves multiple steps. A common approach begins with the preparation of 3-oxo-[1,2,4]triazolo[4,3-a]pyrimidine, which is then functionalized through the addition of an acetamido group. The final step includes the introduction of the benzamide moiety. This can be achieved through various condensation reactions under controlled conditions, often requiring catalysts to increase reaction efficiency and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. Large-scale synthesis often involves batch or continuous-flow processes, utilizing advanced equipment to maintain precise reaction conditions. Solvent selection, temperature control, and reaction time are crucial parameters that must be meticulously managed.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide can undergo several types of chemical reactions, including:

  • Oxidation: This reaction involves the increase in the oxidation state of the compound, typically facilitated by oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions decrease the oxidation state, often employing reducing agents such as lithium aluminum hydride.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium on carbon, copper(I) iodide.

Reactions typically require specific conditions, such as controlled pH, temperature, and solvent systems, to ensure successful transformation.

Major Products

The major products formed from these reactions depend on the specific pathways and conditions used. For instance, oxidation may lead to the formation of higher oxidation state derivatives, while reduction can yield lower oxidation state products or cleavage of certain functional groups.

Scientific Research Applications

4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide has diverse scientific research applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe.

  • Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.

  • Industry: Employed in the development of new materials with specific desired properties.

Comparison with Similar Compounds

Comparing 4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide with similar compounds highlights its uniqueness:

  • 3-oxo-[1,2,4]triazolo[4,3-a]pyrimidine: The base structure, but lacking the functionalized groups.

  • Benzamide derivatives: Compounds with similar benzamide moieties but differing in other structural aspects.

Properties

IUPAC Name

4-[[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3/c15-12(22)9-2-4-10(5-3-9)17-11(21)8-20-14(23)19-7-1-6-16-13(19)18-20/h1-7H,8H2,(H2,15,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOQVYUIQXMNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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